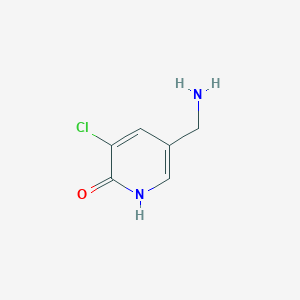

5-(Aminomethyl)-3-chloropyridin-2-OL

Beschreibung

BenchChem offers high-quality 5-(Aminomethyl)-3-chloropyridin-2-OL suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Aminomethyl)-3-chloropyridin-2-OL including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

5-(aminomethyl)-3-chloro-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O/c7-5-1-4(2-8)3-9-6(5)10/h1,3H,2,8H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUSBQROWQLSLFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC=C1CN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to 5-(Aminomethyl)-3-chloropyridin-2-ol: A Versatile Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic design and synthesis of novel molecular entities with therapeutic potential are paramount. Central to this endeavor is the utilization of versatile chemical building blocks that offer facile access to a diverse range of complex molecular architectures. 5-(Aminomethyl)-3-chloropyridin-2-ol is one such pivotal intermediate, belonging to the aminopyridine class of compounds, which are recognized for their prevalence in a multitude of biologically active molecules.[1] This technical guide provides a comprehensive overview of the chemical structure, IUPAC nomenclature, a plausible and detailed synthetic methodology, and the significant applications of 5-(aminomethyl)-3-chloropyridin-2-ol in the realm of drug discovery and development.

Chemical Structure and Nomenclature

The foundational step in understanding the utility of any chemical compound is a thorough characterization of its structure and formal naming conventions.

Chemical Structure:

The molecule consists of a pyridin-2-ol ring, which is a six-membered aromatic heterocycle containing one nitrogen atom, with a hydroxyl group at the 2-position. The ring is further substituted with a chlorine atom at the 3-position and an aminomethyl group at the 5-position.

IUPAC Name:

The systematic name for this compound, following the guidelines of the International Union of Pure and Applied Chemistry (IUPAC), is 5-(aminomethyl)-3-chloropyridin-2-ol .[2]

Key Structural Features and Physicochemical Properties:

| Property | Value | Source |

| CAS Number | 1393575-12-6 | [2] |

| Molecular Formula | C₆H₇ClN₂O | [2] |

| Molecular Weight | 158.59 g/mol | [2] |

| Appearance | White to off-white solid | Inferred from similar compounds |

| Storage | 2-8 °C, under inert atmosphere | |

| SMILES | NCC1=CN=C(O)C(Cl)=C1 | [2] |

The presence of both an acidic hydroxyl group and a basic amino group makes this molecule amphoteric. The chlorine atom and the aminomethyl group provide key reactive handles for further chemical modifications, rendering it a valuable scaffold in combinatorial chemistry and library synthesis for drug discovery programs.[3][4]

Synthesis of 5-(Aminomethyl)-3-chloropyridin-2-ol: A Proposed Synthetic Pathway

Proposed Synthetic Scheme

Caption: Proposed synthetic pathway for 5-(Aminomethyl)-3-chloropyridin-2-ol.

Detailed Experimental Protocol

This protocol is a representative, conceptual methodology. Researchers should optimize conditions based on laboratory-specific equipment and safety protocols.

Step 1: Chlorination of 2-Hydroxy-5-methylpyridine

-

Rationale: The initial step involves the regioselective chlorination of the pyridine ring at the 3-position. The hydroxyl group at the 2-position is an ortho-, para-director, but the steric hindrance at the 6-position and the electronic nature of the ring favor chlorination at the 3-position.

-

Procedure:

-

To a stirred solution of 2-hydroxy-5-methylpyridine in a suitable chlorinated solvent such as dichloromethane or chloroform, add N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 3-chloro-2-hydroxy-5-methylpyridine.

-

Step 2: Benzylic Bromination

-

Rationale: This step introduces a reactive handle at the methyl group via a free-radical bromination. N-Bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) is a standard and effective method for this transformation.

-

Procedure:

-

Dissolve 3-chloro-2-hydroxy-5-methylpyridine in carbon tetrachloride or another suitable solvent.

-

Add N-bromosuccinimide (NBS) and a catalytic amount of AIBN.

-

Reflux the mixture under inert atmosphere, with initiation by a UV lamp if necessary, for 4-8 hours.

-

Monitor the reaction by TLC. Upon completion, cool the reaction mixture and filter off the succinimide byproduct.

-

Concentrate the filtrate and purify the residue by column chromatography to yield 5-(bromomethyl)-3-chloro-2-hydroxypyridine.

-

Step 3: Cyanation

-

Rationale: The bromo- intermediate is converted to the corresponding nitrile. This is a crucial step as the cyano group will be reduced to the desired aminomethyl group in the final step. Sodium or potassium cyanide are common reagents for this nucleophilic substitution.

-

Procedure:

-

Dissolve 5-(bromomethyl)-3-chloro-2-hydroxypyridine in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Add sodium cyanide or potassium cyanide and stir the mixture at room temperature or slightly elevated temperature (e.g., 50-60 °C) for 6-12 hours.

-

Monitor the reaction by TLC. Once complete, pour the reaction mixture into ice-water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give 5-(cyanomethyl)-3-chloro-2-hydroxypyridine, which may be used in the next step without further purification if of sufficient purity.

-

Step 4: Catalytic Hydrogenation

-

Rationale: The final step involves the reduction of the nitrile to a primary amine. Catalytic hydrogenation is a clean and efficient method for this transformation.

-

Procedure:

-

Dissolve 5-(cyanomethyl)-3-chloro-2-hydroxypyridine in a suitable solvent such as methanol or ethanol, often with the addition of ammonia to prevent the formation of secondary amines.

-

Add a catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel (Ra-Ni).

-

Subject the mixture to a hydrogen atmosphere (typically 1-5 atm) in a hydrogenation apparatus.

-

Stir the reaction at room temperature until hydrogen uptake ceases.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield the final product, 5-(aminomethyl)-3-chloropyridin-2-ol. Further purification can be achieved by recrystallization or column chromatography if necessary.

-

Applications in Drug Development

The 5-(aminomethyl)-3-chloropyridin-2-ol scaffold is a valuable building block in drug discovery due to the privileged nature of the aminopyridine moiety in medicinal chemistry.[1] While a direct lineage to a marketed drug may not be publicly disclosed, its utility lies in its potential as a versatile intermediate for the synthesis of compound libraries for high-throughput screening and lead optimization.

Role as a Pharmaceutical Intermediate

Pharmaceutical intermediates are the chemical compounds that form the building blocks of the active pharmaceutical ingredient (API).[3] 5-(Aminomethyl)-3-chloropyridin-2-ol serves as a trifunctional scaffold, allowing for diverse chemical modifications at the amino, hydroxyl, and chloro positions. This enables the generation of a wide array of derivatives for structure-activity relationship (SAR) studies.

Potential Therapeutic Areas

The aminopyridine core is present in drugs targeting a wide range of diseases. Derivatives of 5-(aminomethyl)-3-chloropyridin-2-ol could potentially be explored for activity in areas such as:

-

Neurological Disorders: Aminopyridines are known to act on ion channels in the central nervous system.

-

Oncology: The pyridine ring is a common feature in many kinase inhibitors and other anti-cancer agents.

-

Inflammatory Diseases: Certain aminopyridine derivatives have shown anti-inflammatory properties.

Logical Flow for Drug Discovery Application

Caption: Workflow for utilizing the scaffold in a drug discovery program.

Conclusion

5-(Aminomethyl)-3-chloropyridin-2-ol represents a strategically important, yet underexplored, building block for the synthesis of novel chemical entities with potential therapeutic applications. Its trifunctional nature provides a versatile platform for the generation of diverse compound libraries, which are essential for modern drug discovery campaigns. The proposed synthetic route offers a practical and efficient method for its preparation, enabling its wider accessibility to the research community. As the quest for new and effective medicines continues, the role of such versatile chemical intermediates will undoubtedly become even more critical in shaping the future of pharmaceutical research and development.

References

-

Chem-Impex. 5-(Aminomethyl)-2-chloropyridine. [Link]

-

NextSDS. 3-(Aminomethyl)-5-chloropyridin-2-ol hydrochloride — Chemical Substance Information. [Link]

-

ResearchGate. Reduction scope of catalyst for cyano substrates a. [Link]

-

ResearchGate. The synthesis of 3,5,6-trichloropyridin-2-ol and its wave-spectrum characteristics. [Link]

-

Wipf Group, University of Pittsburgh. Medicinal Chemistry & Drug Discovery. [Link]

-

ResearchGate. Approaches towards the synthesis of 5-aminopyrazoles. [Link]

-

PubChem. Derivatives of phenyl-3-aminomethylquinolone-2 as inhibitors of no-synthase, method for their preparing, biologically active compounds and pharmaceutical composition based on thereof - Patent RU-2284325-C2. [Link]

- Google Patents.

-

MDPI. Cyanothioacetamides as a synthetic platform for the synthesis of aminopyrazole derivatives. [Link]

-

ResearchGate. A “building block triangle” representing building blocks for medicinal chemistry. [Link]

-

Sciforum. Highly regioselective synthesis of functionalized aminonitriles starting from 2-(ω-cyanoalkyl)aziridines. [Link]

- Google Patents.

- Google Patents.

- Google Patents. WO2019102494A1 - Heterocyclic compounds as prmt5 inhibitors.

-

Journal of the Chemical Society C: Organic. The significant directing effect of the cyano-group in the reduction of 5-cyano-3-oxo-steroids with complex metal hydrides. [Link]

-

Taylor & Francis. Drug Discovery with Privileged Building Blocks; Tactics in Medicinal Chemistry. [Link]

-

ResearchGate. What conditions are required for reduction of cyanopyrenes?. [Link]

-

Technical Disclosure Commons. A process for the preparation of 1-(3-Chloro-5-{[4-(4-chlorothiophen-2-yl)-5-(4-cyclohexylpiperazin-1-yl)-1,3-thiazol-2-yl]carba. [Link]

-

PMC. Selective One-Pot Multicomponent Synthesis of N-Substituted 2,3,5-Functionalized 3-Cyanopyrroles via the Reaction between α-Hydroxyketones, Oxoacetonitriles, and Primary Amines. [Link]

Sources

An In-depth Technical Guide to 5-(Aminomethyl)-3-chloropyridin-2-ol (CAS 1393575-12-6): A Versatile Building Block for Advanced Drug Discovery

For distribution to researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the chemical entity 5-(Aminomethyl)-3-chloropyridin-2-ol, a substituted pyridine derivative with significant potential as a key building block in the synthesis of complex molecular architectures for pharmaceutical and agrochemical research. While specific literature on this exact compound is limited, this document extrapolates its properties, synthesis, and potential applications from established chemical principles and the known reactivity of its constituent functional groups.

Core Molecular Structure and Physicochemical Properties

5-(Aminomethyl)-3-chloropyridin-2-ol is a trifunctional heterocyclic compound featuring a pyridin-2-ol core, a chlorine atom at the 3-position, and an aminomethyl group at the 5-position. The interplay of these functional groups dictates its chemical behavior and potential utility.

Table 1: Physicochemical Properties of 5-(Aminomethyl)-3-chloropyridin-2-ol

| Property | Value | Source |

| CAS Number | 1393575-12-6 | [1][2] |

| Molecular Formula | C₆H₇ClN₂O | [1][2] |

| Molecular Weight | 158.59 g/mol | [1][2] |

| IUPAC Name | 5-(aminomethyl)-3-chloropyridin-2-ol | [1][2] |

| SMILES | NCC1=CN=C(O)C(Cl)=C1 | [1][2] |

| Appearance | Solid (predicted) | Inferred |

| Solubility | Expected to be soluble in polar organic solvents like DMSO and methanol. | Inferred |

The pyridin-2-ol moiety exists in a tautomeric equilibrium with its corresponding pyridone form. The position of this equilibrium can be influenced by factors such as the solvent and the presence of other substituents on the ring.[3][4][5] The electron-withdrawing nature of the chlorine atom at the 3-position and the aminomethyl group at the 5-position will influence the electron density of the pyridine ring, affecting its reactivity.

Proposed Synthetic Pathways

Figure 1: Proposed synthetic pathways for 5-(Aminomethyl)-3-chloropyridin-2-ol.

Detailed Experimental Protocol (Hypothetical)

The following protocol outlines a potential synthesis based on Pathway A, which offers good control over the introduction of the functional groups.

Step 1: Formylation of 5-Bromo-3-chloro-2-methoxypyridine

-

Dissolve 5-bromo-3-chloro-2-methoxypyridine in anhydrous THF and cool to -78 °C under an inert atmosphere (e.g., argon).

-

Slowly add a solution of n-butyllithium in hexanes while maintaining the temperature below -70 °C.

-

Stir the reaction mixture at -78 °C for 1 hour to ensure complete metal-halogen exchange.

-

Add anhydrous N,N-dimethylformamide (DMF) dropwise and allow the reaction to slowly warm to room temperature.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 3-chloro-2-methoxy-5-formylpyridine.

Causality: The use of n-butyllithium at low temperatures allows for a regioselective lithium-halogen exchange at the more reactive 5-position. Subsequent quenching with DMF introduces the formyl group.

Step 2: Reductive Amination

-

Dissolve 3-chloro-2-methoxy-5-formylpyridine in methanol.

-

Add a solution of ammonia in methanol.

-

To this mixture, add a reducing agent such as sodium cyanoborohydride or utilize catalytic hydrogenation (H₂, Pd/C).[1][6]

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Remove the solvent under reduced pressure.

-

Purify the residue by column chromatography to obtain 5-(aminomethyl)-3-chloro-2-methoxypyridine.

Causality: Reductive amination provides a direct and efficient method for converting an aldehyde to a primary amine. The choice of reducing agent can be tailored to the substrate's sensitivity.

Step 3: Demethylation

-

Dissolve 5-(aminomethyl)-3-chloro-2-methoxypyridine in an appropriate solvent such as dichloromethane.

-

Cool the solution to 0 °C and add a demethylating agent like boron tribromide (BBr₃) or hydrobromic acid (HBr).

-

Allow the reaction to proceed until complete demethylation is observed by TLC or LC-MS.

-

Carefully quench the reaction with methanol and then water.

-

Adjust the pH to neutral or slightly basic with a suitable base.

-

Extract the product and purify by crystallization or chromatography to yield the final product, 5-(aminomethyl)-3-chloropyridin-2-ol.

Causality: Cleavage of the methyl ether is necessary to reveal the final pyridin-2-ol functionality. BBr₃ is a powerful Lewis acid commonly used for this purpose.

Reactivity and Potential Applications in Drug Discovery

The trifunctional nature of 5-(aminomethyl)-3-chloropyridin-2-ol makes it a highly versatile scaffold for the synthesis of diverse compound libraries.

Figure 2: Potential reaction pathways for the derivatization of 5-(Aminomethyl)-3-chloropyridin-2-ol.

Derivatization of the Aminomethyl Group

The primary amine of the aminomethyl group is a key site for derivatization. It can readily undergo:

-

Acylation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (using coupling reagents) to form a wide range of amides.

-

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

-

Alkylation: Reaction with alkyl halides to yield secondary or tertiary amines.

These reactions allow for the introduction of diverse side chains, which can be tailored to interact with specific biological targets.

Modification of the Pyridine Core

The chloro-substituted pyridine ring offers further opportunities for diversification:

-

Cross-Coupling Reactions: The chlorine atom at the 3-position can potentially participate in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura (for C-C bond formation) and Buchwald-Hartwig amination (for C-N bond formation).[7][8] This enables the introduction of various aryl, heteroaryl, and amino substituents.

-

N-Alkylation/Arylation: The nitrogen atom of the pyridin-2-ol/pyridone tautomer can be alkylated or arylated under suitable basic conditions.

Potential Pharmacological Relevance

Pyridine and its derivatives are privileged scaffolds in medicinal chemistry, appearing in numerous approved drugs.[9] The structural motifs present in 5-(aminomethyl)-3-chloropyridin-2-ol suggest potential applications in several therapeutic areas:

-

Kinase Inhibitors: The aminopyridine core is a common feature in many kinase inhibitors, where the amine can form crucial hydrogen bonds within the ATP-binding site of the enzyme.[7]

-

CNS-Active Agents: The pyridine scaffold is prevalent in drugs targeting the central nervous system.

-

Anti-infective Agents: Many antibacterial and antifungal agents incorporate substituted pyridine rings.[10]

-

Anti-inflammatory and Analgesic Agents: The anti-inflammatory and analgesic properties of some pyridine derivatives have been documented.[11][12]

The combination of a hydrogen bond donor/acceptor (pyridin-2-ol), a modifiable nucleophile (aminomethyl group), and a handle for cross-coupling (chlorine atom) makes this compound a valuable starting point for fragment-based drug design and lead optimization campaigns.

Safety and Handling

Based on the available supplier information, 5-(Aminomethyl)-3-chloropyridin-2-ol should be handled with care in a well-ventilated laboratory.[2]

-

Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.[2]

-

Precautionary Measures: Avoid breathing dust/fume/gas/mist/vapors/spray. Use personal protective equipment, including safety glasses, gloves, and a lab coat.

A full Material Safety Data Sheet (MSDS) should be consulted before handling this compound.

Conclusion

5-(Aminomethyl)-3-chloropyridin-2-ol is a promising, yet underexplored, building block for synthetic and medicinal chemistry. Its trifunctional nature provides multiple avenues for diversification, making it an attractive scaffold for the generation of novel compound libraries. While specific experimental data for this molecule remains scarce, this guide provides a solid foundation for its synthesis and application based on established chemical principles. Further research into the reactivity and biological activity of derivatives of this compound is warranted and could lead to the discovery of new therapeutic agents.

References

-

Couto, S., et al. (2017). Effects of Chlorination on the Tautomeric Equilibrium of 2-Hydroxypyridine: Experiment and Theory. PubMed. [Link]

-

Plescia, D., et al. (2020). Chlorination and tautomerism: a computational and UPS/XPS study of 2-hydroxypyridine ⇌ 2-pyridone equilibrium. RSC Publishing. [Link]

-

Plescia, D., et al. (2020). Chlorination and tautomerism: a computational and UPS/XPS study of 2-hydroxypyridine ≒2-pyridone equilibrium. ResearchGate. [Link]

- Moormann, A. E. (1993). Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine.

-

Lam, K., & Zhou, J. (2016). β-Selective Reductive Coupling of Alkenylpyridines with Aldehydes and Imines via Synergistic Lewis Acid/Photoredox Catalysis. PMC. [Link]

-

Kappe, C. O. (2000). Chlorination with equimolar POCl3 can be efficiently achieved not only for hydroxypyrimidines, but also for many other substrates such as 2-hydroxy-pyridines, -quinoxalines, or even -amides. ResearchGate. [Link]

-

Knochel, P., et al. (2018). Regioselective difunctionalization of 3-chloro-2-ethoxypyridine (1)... ResearchGate. [Link]

-

Pelter, A., et al. (1994). Reductive aminations of ketones and aldehydes using borane–pyridine. RSC Publishing. [Link]

-

Baba, A., et al. (2000). The reductive amination of aldehydes and ketones by catalytic use of dibutylchlorotin hydride complex. Chemical Communications (RSC Publishing). [Link]

-

Organic Chemistry Portal. Synthesis of 2-pyridones. [Link]

-

Bracher, F., et al. (2023). Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. MDPI. [Link]

-

Nawar, N., et al. (2020). Synthesis of pyridin‐2‐one derivatives 11 and 14. ResearchGate. [Link]

- Aikins, J. A., & Shelton, E. J. (1990). Process for the preparation of 2-hydroxypyridine or quinoline compounds.

-

IIP Series. (2022). SYNTHETIC ACCESS TO 2-PYRIDONE SCAFFOLDS. [Link]

-

Varshney, S., & Mishra, N. (2023). Pyridine-based polymers and derivatives: Synthesis and applications. OUCI. [Link]

-

Adimurthy, S., et al. (2019). Various routes for the synthesis of functionalized pyridines. ResearchGate. [Link]

-

Wang, Z., et al. (2018). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. PMC. [Link]

-

Smee, D. F., et al. (1998). Synthesis and Biological Activity of 3- and 5-Amino Derivatives of Pyridine-2-carboxaldehyde Thiosemicarbazone. ACS Publications. [Link]

-

Morofuji, T., et al. (2020). Electrochemical Dehydrogenative C−H Aminomethylation of Imidazopyridines and Related Heterocycles. PMC. [Link]

-

Saha, R., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. [Link]

-

Desroches, J., et al. (2023). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. PMC. [Link]

-

He, H., et al. (2010). Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

-

Ghorab, M. M., & Alqahtani, A. S. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC. [Link]

-

Salehi, B., et al. (2021). Potential Therapeutic Applications of Plant-Derived Alkaloids against Inflammatory and Neurodegenerative Diseases. PMC. [Link]

-

Nistri, A., & Bartolini, A. (1975). Pharmacological Properties of New Neuroleptic Compounds. PubMed. [Link]

-

Tresserra-Rimbau, A., et al. (2018). Flavonoids and Other Phenolic Compounds from Medicinal Plants for Pharmaceutical and Medical Aspects: An Overview. MDPI. [Link]

-

IntechOpen. (2023). Effects and Pharmacological Use of Alkaloids on the Eyes. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. 2-Chloropyridine - Wikipedia [en.wikipedia.org]

- 3. Effects of Chlorination on the Tautomeric Equilibrium of 2-Hydroxypyridine: Experiment and Theory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chlorination and tautomerism: a computational and UPS/XPS study of 2-hydroxypyridine ⇌ 2-pyridone equilibrium - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. sciencemadness.org [sciencemadness.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 10. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Potential Therapeutic Applications of Plant-Derived Alkaloids against Inflammatory and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pharmacological properties of new neuroleptic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectral Data of 5-(Aminomethyl)-3-chloropyridin-2-ol: A Technical Guide

This in-depth technical guide provides a comprehensive analysis of the expected spectral data for the novel heterocyclic compound, 5-(Aminomethyl)-3-chloropyridin-2-ol. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical predictions with field-proven insights to facilitate the structural elucidation and characterization of this molecule.

Introduction

5-(Aminomethyl)-3-chloropyridin-2-ol is a substituted pyridinol derivative of interest in medicinal chemistry and materials science. Its structural features, including a chlorine substituent, an aminomethyl group, and a pyridinol core, give rise to a unique spectroscopic signature. Accurate interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is paramount for its unambiguous identification and for ensuring its purity and stability in various applications. This guide provides a detailed theoretical framework for understanding the spectral characteristics of this compound, drawing upon established principles of spectroscopy and comparative data from related structures.

Chemical Structure and Properties

-

IUPAC Name: 5-(Aminomethyl)-3-chloropyridin-2-ol

-

CAS Number: 1393575-12-6[1]

-

Molecular Formula: C₆H₇ClN₂O[1]

-

Molecular Weight: 158.59 g/mol [1]

-

SMILES Code: OC1=NC=C(CN)C(Cl)=C1

Caption: Chemical structure of 5-(Aminomethyl)-3-chloropyridin-2-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of 5-(Aminomethyl)-3-chloropyridin-2-ol are discussed below.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the aminomethyl protons, the amine protons, and the hydroxyl proton.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-4 | 7.0 - 7.5 | Doublet (d) | 1H |

| H-6 | 7.5 - 8.0 | Doublet (d) | 1H |

| -CH₂- | 3.8 - 4.2 | Singlet (s) | 2H |

| -NH₂ | 1.5 - 3.0 | Broad Singlet (br s) | 2H |

| -OH | 9.0 - 11.0 | Broad Singlet (br s) | 1H |

Causality behind Predictions:

-

The aromatic protons (H-4 and H-6) are expected to appear in the downfield region due to the deshielding effect of the pyridine ring. Their coupling will likely result in doublets, with a small coupling constant typical for meta-coupling.

-

The chemical shift of the aminomethyl protons (-CH₂-) is influenced by the adjacent aromatic ring and the amino group.

-

The amine (-NH₂) and hydroxyl (-OH) protons are exchangeable and often appear as broad singlets. Their chemical shifts can be highly dependent on the solvent, concentration, and temperature.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number of unique carbon environments.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | 155 - 165 |

| C-3 | 115 - 125 |

| C-4 | 135 - 145 |

| C-5 | 120 - 130 |

| C-6 | 140 - 150 |

| -CH₂- | 40 - 50 |

Causality behind Predictions:

-

The carbon atoms of the pyridine ring will resonate at lower field due to their sp² hybridization and the electron-withdrawing effect of the nitrogen atom and the chlorine substituent. The carbon bearing the hydroxyl group (C-2) is expected to be the most downfield.

-

The aminomethyl carbon (-CH₂-) will appear in the upfield region, typical for sp³ hybridized carbons attached to a nitrogen atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 5-(Aminomethyl)-3-chloropyridin-2-ol is expected to show characteristic absorption bands for the O-H, N-H, C-H, C=C, C-N, and C-Cl bonds.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (hydroxyl) | 3200 - 3600 | Broad |

| N-H stretch (amine) | 3300 - 3500 | Medium (two bands) |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C-H stretch (aliphatic) | 2850 - 3000 | Medium |

| C=C and C=N stretch (aromatic ring) | 1550 - 1650 | Strong |

| N-H bend (amine) | 1580 - 1650 | Medium |

| C-N stretch | 1250 - 1350 | Medium |

| C-Cl stretch | 600 - 800 | Strong |

Causality behind Predictions:

-

The broad O-H and N-H stretching bands in the high-frequency region are characteristic of hydroxyl and amino groups, respectively, and are often subject to hydrogen bonding.

-

The aromatic C=C and C=N stretching vibrations typically appear in the 1550-1650 cm⁻¹ region.[2]

-

The C-Cl stretching vibration is expected in the fingerprint region and can be a useful diagnostic peak.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 5-(Aminomethyl)-3-chloropyridin-2-ol, Electron Ionization (EI) or Electrospray Ionization (ESI) could be employed.

Molecular Ion Peak

The molecular ion peak ([M]⁺) in an EI spectrum, or the protonated molecule ([M+H]⁺) in an ESI spectrum, will be crucial for confirming the molecular weight. A key feature will be the isotopic pattern of chlorine. The presence of the ³⁵Cl and ³⁷Cl isotopes in a roughly 3:1 ratio will result in two peaks for the molecular ion (M and M+2) separated by two mass units, with the M+2 peak having about one-third the intensity of the M peak.[3]

-

[M]⁺ (³⁵Cl): m/z 158

-

[M+2]⁺ (³⁷Cl): m/z 160

Fragmentation Pattern

The fragmentation of the molecular ion can provide valuable structural information.

Caption: Predicted major fragmentation pathways for 5-(Aminomethyl)-3-chloropyridin-2-ol.

Causality behind Predictions:

-

Loss of aminomethyl radical: A common fragmentation pathway for benzylamine-type structures is the cleavage of the C-C bond between the ring and the aminomethyl group, leading to a stable pyridinol fragment.

-

Loss of hydroxyl radical: Cleavage of the C-OH bond can also occur.

-

Loss of chlorine: Subsequent fragmentation of primary fragments can involve the loss of a chlorine radical.

Experimental Protocols

The following are generalized protocols for obtaining the spectral data discussed.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Data Processing: Process the raw data (FID) using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

-

Analysis: Integrate the peaks in the ¹H spectrum and assign the chemical shifts for both ¹H and ¹³C spectra based on their positions, multiplicities, and integration values.

IR Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate (for liquids or solutions), or use an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) for ESI-MS. For EI-MS, the sample can be introduced directly via a solids probe.

-

Data Acquisition: Acquire the mass spectrum in the appropriate mass range.

-

Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion

This technical guide provides a comprehensive overview of the expected NMR, IR, and MS spectral data for 5-(Aminomethyl)-3-chloropyridin-2-ol. By understanding the theoretical basis for these spectral features and by comparing them with data from related compounds, researchers can confidently identify and characterize this molecule. The provided protocols offer a starting point for obtaining high-quality spectral data.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Al-Majedy, Y. K., Al-Amiery, A. A., & Kadhum, A. A. H. (2016). Synthesis, Spectroscopic, Electrochemical and Antibacterial Activities of Mono- and Homobi-Nuclear Of Ru (Ii) Complexes with a Triazolate Bridging Ligands. Oriental Journal of Chemistry, 32(3), 1563-1570. [Link]

Sources

- 1. 1393575-12-6|5-(Aminomethyl)-3-chloropyridin-2-ol|BLDpharm [bldpharm.com]

- 2. Synthsis, Specrtoscopic, Electrochemical and Antibacterial Activities of Mono- and Homobi-Nuclear Of Ru (Ii) Complexes with a Triazolate Bridging Ligands – Oriental Journal of Chemistry [orientjchem.org]

- 3. 2-(Aminomethyl)-5-chloropyridin-3-amine | Benchchem [benchchem.com]

Comprehensive Technical Guide: 5-(Aminomethyl)-3-chloropyridin-2-OL in Drug Discovery

Executive Summary & Mechanistic Rationale

In modern medicinal chemistry, functionalized pyridine scaffolds are indispensable building blocks, frequently serving as bioisosteres for benzene rings to improve aqueous solubility, lower lipophilicity (LogP), and introduce specific hydrogen-bonding vectors. 5-(Aminomethyl)-3-chloropyridin-2-ol (CAS: 1393575-12-6) is a highly versatile, multi-functional intermediate[1].

As a Senior Application Scientist, I frequently deploy this scaffold in the design of kinase inhibitors and central nervous system (CNS) agents[2]. The strategic value of this molecule lies in its orthogonal reactivity:

-

The Aminomethyl Group: A highly nucleophilic primary aliphatic amine, primed for amide couplings, reductive aminations, or urea formations.

-

The 3-Chloro Substituent: While 2- and 4-chloropyridines undergo rapid Nucleophilic Aromatic Substitution (SNAr) due to the stabilization of the Meisenheimer complex by the pyridine nitrogen[3], the 3-chloro position is electronically distinct. It is optimally suited for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig) rather than spontaneous SNAr, allowing for precise chemoselectivity[3].

-

The 2-Hydroxyl/2-Pyridone Motif: Exists in a tautomeric equilibrium that acts as a potent hydrogen-bond donor/acceptor pair, a classical motif for binding to the ATP-binding hinge region of kinases.

Physicochemical Profiling & Data Presentation

To ensure reproducible experimental design, understanding the fundamental physicochemical properties of the compound is mandatory.

Table 1: Physicochemical and Identification Data

| Parameter | Specification / Value | Causality / Relevance |

| IUPAC Name | 5-(aminomethyl)-3-chloropyridin-2-ol | Standardized nomenclature for regulatory filing. |

| CAS Number | 1393575-12-6 | Unique identifier for inventory and MSDS tracking[1]. |

| Molecular Formula | C₆H₇ClN₂O | Core stoichiometric baseline for yield calculations[1]. |

| Molecular Weight | 158.59 g/mol | Required for precise molarity and equivalent scaling[1]. |

| SMILES | NCC1=CN=C(O)C(Cl)=C1 | Utilized for in silico docking and cheminformatics[1]. |

| Purity Standard | ≥95% (Typically LC-MS/NMR) | Prevents side-reactions from des-chloro or des-amino impurities[1]. |

Safety, Handling, and MSDS Protocols

Handling functionalized pyridines requires strict adherence to safety protocols. The presence of a primary aliphatic amine imparts basicity, which directly correlates to tissue irritation.

Table 2: MSDS Hazard & Handling Specifications

| Category | Protocol / Specification | Scientific Rationale (Causality) |

| GHS Classification | GHS07 (Warning) [1] | Compound is a localized irritant but lacks severe systemic toxicity flags at standard bench scales. |

| Hazard Statements | Causes skin/eye irritation; May cause respiratory irritation[1]. | The basic primary amine disrupts lipid bilayers in cellular membranes, causing localized inflammation. |

| Storage Conditions | 0–8 °C , sealed under Argon[1]. | Prevents oxidative degradation of the primary amine and mitigates slow intermolecular dimerization. |

| PPE Requirements | Nitrile gloves, safety goggles, lab coat, fume hood[4]. | Standard barrier protection prevents dermal absorption and inhalation of aerosolized particulates. |

Self-Validating Emergency Response Protocol

If dermal exposure occurs, a self-validating response must be executed:

-

Immediate Action: Flush the affected area with copious amounts of water for 15 minutes.

-

Validation (Causality): Do not use acidic neutralizers (like dilute acetic acid) on the skin. While neutralizing the amine seems logical, acid-base neutralizations are exothermic and can cause secondary thermal burns. Water provides safe, infinite dilution.

Reactivity and Synthetic Utility

To maximize the utility of 5-(Aminomethyl)-3-chloropyridin-2-ol, chemists must exploit its orthogonal reactive sites.

Figure 1: Orthogonal reactivity pathways of 5-(Aminomethyl)-3-chloropyridin-2-ol for library synthesis.

Experimental Protocol: Chemoselective Amide Coupling

The following methodology outlines a self-validating system for the chemoselective amide coupling of the aminomethyl group, leaving the 3-chloro position intact for downstream late-stage functionalization[3].

Rationale and Causality

We utilize HATU as the coupling reagent and DIPEA (N,N-Diisopropylethylamine) as the base.

-

Causality: HATU is highly efficient but can react directly with primary amines to form unreactive guanidinium byproducts. Therefore, the carboxylic acid must be pre-activated with HATU before the introduction of 5-(Aminomethyl)-3-chloropyridin-2-ol.

-

Causality: The reaction is performed at room temperature because elevating the temperature risks unwanted side reactions at the 3-chloro position.

Step-by-Step Methodology

Step 1: Pre-activation (The Electrophile)

-

Dissolve the target carboxylic acid (1.0 equiv) in anhydrous DMF (0.2 M concentration) under an inert Argon atmosphere.

-

Add DIPEA (3.0 equiv), followed by HATU (1.1 equiv).

-

Self-Validation Checkpoint: Stir for 15 minutes. The solution will typically undergo a distinct color change (often to pale yellow), indicating the formation of the active O7-azabenzotriazole ester.

Step 2: Nucleophilic Addition 4. Add 5-(Aminomethyl)-3-chloropyridin-2-ol (1.05 equiv) to the pre-activated mixture. 5. Stir at room temperature (20–25 °C) for 2 hours.

Step 3: In-Process Control (IPC) 6. Self-Validation Checkpoint: Withdraw a 5 µL aliquot, dilute in 1 mL of Acetonitrile/Water, and analyze via LC-MS. 7. Logic: The reaction is deemed complete when the extracted ion chromatogram (EIC) shows the complete disappearance of the 158.59 m/z peak (corresponding to the starting amine)[1].

Step 4: Quenching and Workup 8. Quench the reaction by adding saturated aqueous NaHCO₃. 9. Causality: The mildly basic aqueous quench neutralizes any residual acid and hydrolyzes unreacted HATU, partitioning the organic product into the organic layer (e.g., Ethyl Acetate) while washing away DMF and water-soluble byproducts.

Figure 2: Self-validating experimental workflow and safety protocol for handling the compound.

Conclusion

5-(Aminomethyl)-3-chloropyridin-2-ol is a premium building block that bridges the gap between synthetic feasibility and target-binding efficacy in drug discovery. By adhering to the strict 0–8 °C storage protocols[1] and leveraging the distinct electronic environments of its functional groups, researchers can execute highly chemoselective syntheses. Always ensure that experimental setups are governed by self-validating IPCs to maintain scientific integrity and operational safety.

References

-

NextSDS Database. "5-(aminomethyl)-3-chloropyridin-2-ol — Chemical Substance Information." NextSDS. Available at:[Link]

-

Thermo Fisher Scientific. "Active chloro-heterocycles in Organic Synthesis." Fisher Scientific. Available at:[Link]

Sources

An In-depth Technical Guide on the Theoretical Properties and Computational Modeling of 5-(Aminomethyl)-3-chloropyridin-2-OL

Abstract

This technical guide provides a comprehensive framework for the theoretical and computational investigation of 5-(Aminomethyl)-3-chloropyridin-2-OL, a substituted pyridine derivative of interest in medicinal chemistry and drug development. While experimental data on this specific molecule is limited in publicly accessible literature, this document outlines a robust, first-principles approach to characterizing its structural, electronic, and potential interactive properties. By leveraging a suite of computational chemistry techniques, from quantum mechanics to molecular dynamics, researchers can generate a wealth of data to guide further experimental work and drug discovery efforts. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both a strategic overview and detailed, actionable protocols for the computational modeling of this and similar small molecules.

Introduction: The Rationale for Computational Investigation

The pyridine ring is a fundamental scaffold in a vast array of pharmaceuticals and biologically active compounds.[1] Its unique electronic properties, including its aromaticity and the presence of a nitrogen heteroatom, make it a versatile building block in drug design.[2][3] The specific substitutions on the pyridine ring, in this case, an aminomethyl group, a chlorine atom, and a hydroxyl group, are expected to significantly influence the molecule's physicochemical properties, reactivity, and potential biological activity.[2][4]

5-(Aminomethyl)-3-chloropyridin-2-OL (CAS: 1393575-12-6) presents a unique combination of functional groups that warrant a detailed theoretical investigation.[5][6] The aminomethyl group can act as a hydrogen bond donor and a protonatable site, the chlorine atom as a lipophilic and electronically withdrawing group, and the pyridin-2-ol moiety can exist in tautomeric forms, further influencing its interaction with biological targets. A thorough computational analysis can provide insights into:

-

Molecular Geometry and Stability: Determining the most stable conformation and the relative energies of different tautomers.

-

Electronic Properties: Understanding the charge distribution, molecular orbitals, and reactivity profile.

-

Spectroscopic Signatures: Predicting NMR, IR, and UV-Vis spectra to aid in experimental characterization.

-

Potential for Drug-Likeness: Evaluating its properties in the context of established parameters for oral bioavailability.

-

Interaction with Biological Targets: Proposing and evaluating potential binding modes with relevant protein active sites.

This guide will lay out a systematic, multi-tiered computational workflow to elucidate these properties, providing a solid theoretical foundation for the future development and application of 5-(Aminomethyl)-3-chloropyridin-2-OL.

Foundational Molecular Properties

Before embarking on advanced computational modeling, it is crucial to establish the fundamental properties of the molecule.

| Property | Value | Source |

| IUPAC Name | 5-(aminomethyl)-3-chloropyridin-2-ol | [5] |

| CAS Number | 1393575-12-6 | [5][6] |

| Molecular Formula | C₆H₇ClN₂O | [5][6] |

| Molecular Weight | 158.59 g/mol | [5][6] |

| SMILES | NCC1=CN=C(O)C(Cl)=C1 | [5] |

Proposed Computational Modeling Workflow

The following workflow is designed to provide a comprehensive theoretical characterization of 5-(Aminomethyl)-3-chloropyridin-2-OL, progressing from fundamental quantum mechanical calculations to more complex simulations of its behavior in a biological context.

Caption: A multi-stage computational workflow for the in-depth analysis of 5-(Aminomethyl)-3-chloropyridin-2-OL.

Detailed Experimental Protocols: A Step-by-Step Guide

Quantum Mechanical Calculations with Density Functional Theory (DFT)

Rationale: DFT provides a good balance between computational cost and accuracy for studying the electronic structure of medium-sized organic molecules.[3][7] It is well-suited for determining optimized geometries, relative energies of isomers and tautomers, and a wide range of electronic properties.

Protocol:

-

Structure Preparation:

-

Draw the 2D structure of 5-(Aminomethyl)-3-chloropyridin-2-OL and its potential tautomer, 5-(aminomethyl)-3-chloro-1H-pyridin-2-one.

-

Generate initial 3D coordinates using a molecular builder.

-

-

Geometry Optimization and Frequency Calculation:

-

Software: Gaussian, ORCA, or similar quantum chemistry package.

-

Method: B3LYP functional.

-

Basis Set: 6-311++G(d,p). This basis set is chosen for its inclusion of polarization and diffuse functions, which are important for accurately describing systems with heteroatoms and potential hydrogen bonding.

-

Solvation Model: Implicit solvation using the Polarizable Continuum Model (PCM) with water as the solvent to mimic physiological conditions.

-

Procedure:

-

Perform a geometry optimization for both tautomers.

-

Follow with a frequency calculation at the same level of theory to confirm that the optimized structures are true energy minima (i.e., no imaginary frequencies).

-

The relative energies of the tautomers can be determined from their calculated Gibbs free energies.

-

-

-

Electronic Property Analysis:

-

From the optimized structures, calculate:

-

Molecular Electrostatic Potential (MEP): To identify electron-rich and electron-poor regions, which are indicative of sites for electrophilic and nucleophilic attack.

-

Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap provide insights into the molecule's kinetic stability and chemical reactivity.

-

Natural Bond Orbital (NBO) Analysis: To determine atomic charges and analyze intramolecular interactions.

-

-

-

Spectroscopic Prediction:

-

NMR: Calculate the NMR shielding tensors to predict the ¹H and ¹³C chemical shifts. These can be compared with experimental data for structure verification.

-

IR: The calculated vibrational frequencies can be used to predict the infrared spectrum, aiding in the identification of functional groups.

-

Expected Data Summary:

| Parameter | Tautomer 1 (Pyridin-2-ol) | Tautomer 2 (Pyridin-2-one) | Significance |

| Gibbs Free Energy (Hartree) | Calculated Value | Calculated Value | Determines the more stable tautomer. |

| HOMO Energy (eV) | Calculated Value | Calculated Value | Relates to electron-donating ability. |

| LUMO Energy (eV) | Calculated Value | Calculated Value | Relates to electron-accepting ability. |

| HOMO-LUMO Gap (eV) | Calculated Value | Calculated Value | Indicator of chemical reactivity. |

| Dipole Moment (Debye) | Calculated Value | Calculated Value | Influences solubility and intermolecular interactions. |

Molecular Docking Simulations

Rationale: Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target.[8] This is a crucial step in structure-based drug design. The choice of a target protein would depend on the therapeutic area of interest. For pyridine derivatives, potential targets are diverse, including kinases, proteases, and various receptors.[4][8]

Protocol:

-

Target Selection and Preparation:

-

Identify a relevant protein target from the Protein Data Bank (PDB). For illustrative purposes, let's consider a generic kinase active site.

-

Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning protonation states to ionizable residues.

-

-

Ligand Preparation:

-

Use the optimized, lowest-energy tautomer of 5-(Aminomethyl)-3-chloropyridin-2-OL from the DFT calculations.

-

Assign partial charges using a suitable method (e.g., Gasteiger or from the NBO analysis).

-

-

Docking Simulation:

-

Software: AutoDock Vina, Schrödinger Glide, or similar.

-

Procedure:

-

Define the binding site (grid box) around the active site of the protein.

-

Perform the docking simulation to generate a series of binding poses.

-

Analyze the results based on the predicted binding affinity (scoring function) and the interactions observed in the best-scoring poses (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds).

-

-

Caption: Workflow for molecular docking simulations.

Molecular Dynamics (MD) Simulations

Rationale: While molecular docking provides a static picture of the binding pose, MD simulations can assess the stability of the protein-ligand complex over time in a simulated physiological environment. This provides a more dynamic and realistic view of the binding interactions.

Protocol:

-

System Preparation:

-

Use the best-ranked pose from the molecular docking simulation as the starting structure.

-

Place the protein-ligand complex in a periodic box of water molecules.

-

Add counter-ions to neutralize the system.

-

-

MD Simulation:

-

Software: GROMACS, AMBER, or NAMD.

-

Force Field: Use a suitable force field for proteins (e.g., AMBER, CHARMM) and generate parameters for the ligand using tools like Antechamber or CGenFF.

-

Procedure:

-

Minimization: Energy minimize the system to remove steric clashes.

-

Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and equilibrate the pressure while restraining the protein and ligand.

-

Production Run: Run the simulation for a sufficient length of time (e.g., 100 ns) without restraints.

-

-

-

Trajectory Analysis:

-

Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand's binding pose.

-

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

-

Hydrogen Bond Analysis: To monitor the persistence of hydrogen bonds between the ligand and the protein over time.

-

Binding Free Energy Calculation: Use methods like MM/PBSA or MM/GBSA to estimate the binding free energy, providing a more quantitative measure of binding affinity.

-

Conclusion and Future Directions

This technical guide has outlined a comprehensive computational strategy for the in-depth characterization of 5-(Aminomethyl)-3-chloropyridin-2-OL. By following the proposed DFT, molecular docking, and MD simulation protocols, researchers can generate a robust theoretical profile of this molecule, including its structural and electronic properties, as well as its potential for interaction with biological targets. The insights gained from these computational studies will be invaluable for guiding the synthesis, experimental testing, and potential optimization of this compound as a lead for drug discovery programs. The methodologies described herein are also broadly applicable to the study of other novel small molecules, providing a powerful toolkit for modern medicinal chemistry research.

References

-

NextSDS. (n.d.). 5-(aminomethyl)-3-chloropyridin-2-ol — Chemical Substance Information. [Link]

-

Al-Hourani, B. J. (2018). Substituent Effect on Pyridine Efficacy as a Chelating Stabilizer. IntechOpen. [Link]

-

Singh, P., et al. (2024). From Molecules to Devices: Insights into Electronic and Optical Properties of Pyridine-Derived Compounds Using Density Functional Theory Calculations. The Journal of Physical Chemistry A. [Link]

-

Guerra-López, J., et al. (2021). The role of substituted pyridine Schiff bases as ancillary ligands in the optical properties of a new series of fac-rhenium(i) tricarbonyl complexes: a theoretical view. RSC Advances. [Link]

-

Ingraham, C. H., et al. (2022). Computational modeling and synthesis of pyridine variants of benzoyl-phenoxy-acetamide with high glioblastoma cytotoxicity and brain tumor penetration. Scientific Reports. [Link]

-

Dimmock, J. R., et al. (2010). Molecular Modeling Optimization of Anticoagulant Pyridine Derivatives. International Journal of Molecular Sciences. [Link]

-

NextSDS. (n.d.). 3-(Aminomethyl)-5-chloropyridin-2-ol hydrochloride — Chemical Substance Information. [Link]

-

Krygowski, T. M., & Cyrański, M. K. (2009). Substituent Effects in Heterocyclic Systems. ResearchGate. [Link]

-

Li, Y., et al. (2024). 3D-QSAR, Scaffold Hopping, Virtual Screening, and Molecular Dynamics Simulations of Pyridin-2-one as mIDH1 Inhibitors. Molecules. [Link]

-

Wikipedia. (n.d.). Pyridine. [Link]

-

Alsoliemy, A. (2022). Synthesis, computational and biological evaluation of some new pyridine Derivatives. Research Square. [Link]

-

Ghamari, M., et al. (2019). Quantitative modeling for prediction of thermodynamic properties of some pyridine derivatives using molecular descriptors and genetic algorithm‐multiple linear regressions. ResearchGate. [Link]

-

PrepChem. (n.d.). Synthesis of 5-(aminomethyl)-2-chloropyridine. [Link]

Sources

- 1. Pyridine - Wikipedia [en.wikipedia.org]

- 2. Substituent Effect on Pyridine Efficacy as a Chelating Stabilizer | IntechOpen [intechopen.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Computational modeling and synthesis of pyridine variants of benzoyl-phenoxy-acetamide with high glioblastoma cytotoxicity and brain tumor penetration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-(aminomethyl)-3-chloropyridin-2-ol 95% | CAS: 1393575-12-6 | AChemBlock [achemblock.com]

- 6. 1393575-12-6|5-(Aminomethyl)-3-chloropyridin-2-ol|BLDpharm [bldpharm.com]

- 7. researchgate.net [researchgate.net]

- 8. Molecular Modeling Optimization of Anticoagulant Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: 5-(Aminomethyl)-3-chloropyridin-2-ol as a Versatile Scaffold in Agrochemical Lead Discovery

Executive Summary

The continuous emergence of target-site resistance in agricultural pests and phytopathogenic fungi necessitates the development of novel chemical scaffolds. 5-(Aminomethyl)-3-chloropyridin-2-ol (CAS: 1393575-12-6) has emerged as a highly versatile building block in modern agrochemical discovery. Unlike traditional 2-chloropyridine intermediates used in first-generation neonicotinoids, this scaffold introduces a 2-hydroxyl group capable of tautomerization. This structural modification fundamentally alters the hydrogen-bonding network within target protein binding pockets, offering a strategic pathway to overcome resistance mechanisms in both insect Nicotinic Acetylcholine Receptors (nAChRs) and fungal Succinate Dehydrogenase (SDH) complexes.

Chemical Profile & Mechanistic Rationale

The utility of 5-(Aminomethyl)-3-chloropyridin-2-ol is driven by three distinct structural features:

-

The 5-Aminomethyl Linker: Acts as a highly reactive primary amine, serving as the primary attachment point for synthesizing complex amides, secondary amines, or heterocyclic systems.

-

The 3-Chloro Substituent: Provides essential lipophilicity and steric bulk. In biological systems, this halogen atom frequently engages in halogen bonding with backbone carbonyls of target proteins, enhancing binding affinity.

-

The 2-Hydroxypyridine ⇌ 2-Pyridone Tautomerism: This is the most critical feature. In aqueous and physiological environments, the compound exists in equilibrium with its 2-pyridone tautomer. This shift creates a novel hydrogen-bond donor (the pyridone N-H) and acceptor (the C=O), completely changing the electronic distribution compared to traditional hydrophobic 2-chloro-substituted pyridines[1].

Fig 1. Tautomeric equilibrium and synthetic divergence of the pyridine scaffold.

Application 1: Synthesis of Novel nAChR Modulators (Insecticides)

Causality and Rationale

Traditional neonicotinoids (e.g., imidacloprid, thiacloprid) rely on a 2-chloro-5-pyridyl or thiazolyl headgroup to interact with the insect nAChR [2]. However, point mutations in the receptor's ligand-binding domain have led to widespread resistance. By substituting the 2-chloro group with a 2-hydroxyl/2-oxo group, researchers can exploit alternative hydrogen-bonding interactions within the mutated nAChR pocket, effectively restoring agonistic activity against resistant strains.

Protocol: Standardized Reductive Amination Workflow

This self-validating protocol details the coupling of the scaffold with a substituted aldehyde to form a secondary amine, a common pharmacophore in mesoionic and neonicotinoid-like insecticides.

Materials:

-

5-(Aminomethyl)-3-chloropyridin-2-ol (1.0 eq)

-

Target Aldehyde (1.1 eq)

-

Sodium triacetoxyborohydride, NaBH(OAc)₃ (1.5 eq)

-

1,2-Dichloroethane (DCE)

-

Glacial Acetic Acid (0.1 eq)

Step-by-Step Methodology:

-

Imine Formation: Dissolve the scaffold and the target aldehyde in anhydrous DCE (0.2 M concentration). Add glacial acetic acid.

-

Causality: Acetic acid acts as a mild Brønsted acid catalyst, protonating the carbonyl oxygen to accelerate nucleophilic attack by the primary amine, driving the equilibrium toward the intermediate iminium ion.

-

-

Reduction: Stir the mixture at room temperature for 30 minutes, then add NaBH(OAc)₃ portion-wise.

-

Causality: NaBH(OAc)₃ is specifically chosen over NaBH₄ because its electron-withdrawing acetate groups reduce its nucleophilicity. It selectively reduces the protonated iminium ion without reducing the unreacted aldehyde, preventing the formation of unwanted alcohol byproducts. DCE is chosen over Dichloromethane (DCM) as it provides optimal solubility for the borohydride species and allows for gentle heating if the reaction is sluggish.

-

-

Quenching & Workup: After 12 hours, quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (3x).

-

Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (DCM:MeOH gradient).

Application 2: Development of Pyridyl-Carboxamide Fungicides (SDHIs)

Causality and Rationale

Succinate Dehydrogenase Inhibitors (SDHIs) block the ubiquinone-binding site of the mitochondrial complex II, starving the fungus of energy[3]. Modern SDHIs (e.g., boscalid, fluxapyroxad) typically feature a pyrazole or pyridine carboxamide core. The 5-(Aminomethyl)-3-chloropyridin-2-ol scaffold allows for the synthesis of "reverse-amide" SDHI analogs, where the amine is located on the pyridine ring rather than the acid component. This structural inversion can bypass efflux pump-mediated resistance mechanisms in phytopathogenic fungi.

Protocol: High-Efficiency Amide Coupling Workflow

Materials:

-

5-(Aminomethyl)-3-chloropyridin-2-ol (1.0 eq)

-

Substituted Pyrazole-4-carboxylic acid (1.1 eq)

-

HATU (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

-

Activation: Dissolve the pyrazole-4-carboxylic acid and HATU in anhydrous DMF. Add DIPEA and stir for 15 minutes at room temperature.

-

Causality: HATU is utilized because it forms a highly reactive 7-membered hydrogen-bonded transition state with the acid, dramatically accelerating the coupling of sterically hindered substrates. DIPEA is selected over Triethylamine (TEA) because its bulky isopropyl groups prevent it from acting as a competing nucleophile, ensuring strict chemoselectivity.

-

-

Coupling: Add 5-(Aminomethyl)-3-chloropyridin-2-ol to the activated ester solution. Stir for 4-6 hours.

-

Causality: The basic environment maintained by excess DIPEA ensures the primary amine remains deprotonated and highly nucleophilic, driving the reaction to completion.

-

-

Precipitation & Isolation: Pour the reaction mixture into ice-cold distilled water. The highly lipophilic SDHI analog will typically precipitate. Filter the solid, wash with cold water, and dry under a high vacuum.

Fig 2. Dual-pathway Mode of Action (MoA) for pyridine-2-ol derived agrochemicals.

Data Presentation: Scaffold Comparison

To guide rational drug design, the physicochemical properties of 5-(Aminomethyl)-3-chloropyridin-2-ol are compared against the traditional neonicotinoid intermediate.

| Property / Feature | 5-(Aminomethyl)-3-chloropyridin-2-ol | 2-Chloro-5-(aminomethyl)pyridine (Classic) |

| Molecular Formula | C₆H₇ClN₂O | C₆H₇ClN₂ |

| Molecular Weight | 158.59 g/mol | 142.59 g/mol |

| H-Bond Donors | 3 (Amine + Hydroxyl/Pyridone NH) | 2 (Amine) |

| H-Bond Acceptors | 3 (N, O, Cl) | 2 (N, Cl) |

| Tautomerization | Yes (2-Hydroxypyridine ⇌ 2-Pyridone) | No |

| Primary Utility | Resistance-breaking nAChR/SDHI scaffolds | Traditional Neonicotinoid synthesis |

| LogP (Predicted) | ~0.8 - 1.2 (Highly hydrophilic) | ~1.5 - 1.8 (Moderately lipophilic) |

Table 1: Comparative analysis of key physicochemical parameters influencing receptor binding and systemic plant uptake.

References

-

Sparks, T. C., & Nauen, R. (2015). IRAC: Mode of action classification and insecticide resistance management. Pesticide Biochemistry and Physiology.[Link]

-

Jeschke, P., Nauen, R., Schindler, M., & Elbert, A. (2011). Overview of the status and global strategy for neonicotinoids. Journal of Agricultural and Food Chemistry.[Link]

-

Sang, H., & Lee, H. B. (2020). Molecular Mechanisms of Succinate Dehydrogenase Inhibitor Resistance in Phytopathogenic Fungi. Research in Plant Disease.[Link]

Use of 5-(Aminomethyl)-3-chloropyridin-2-OL in developing kinase inhibitors

Application Note: Rational Design of Kinase Inhibitors Utilizing the 5-(Aminomethyl)-3-chloropyridin-2-ol Scaffold

Executive Summary

The development of highly selective, potent kinase inhibitors requires chemical building blocks that can simultaneously anchor to the highly conserved ATP-binding pocket while extending vectors into variable regulatory regions. 5-(Aminomethyl)-3-chloropyridin-2-ol (CAS: 1393575-12-6) has emerged as a privileged fragment in modern medicinal chemistry [1]. This application note details the structural causality, synthetic functionalization, and biochemical validation of this scaffold for drug development professionals.

Structural Rationale & Binding Mechanics

The utility of 5-(Aminomethyl)-3-chloropyridin-2-ol lies in its tri-functional topology, which perfectly complements the ATP-binding cleft of multiple kinase families (e.g., ALK, Raf, and p38 MAPK) [2].

-

The Hinge Binder (2-Pyridinol ⇌ 2-Pyridone): In aqueous physiological conditions, this moiety undergoes tautomerization to the 2-pyridone form. This creates a rigid, bidentate hydrogen bond donor-acceptor pair that optimally interacts with the backbone amide NH and carbonyl oxygen of the kinase hinge region.

-

The Hydrophobic Anchor (3-Chloro Substituent): The chlorine atom at the 3-position is not merely a synthetic placeholder. It is strategically positioned to occupy small lipophilic pockets adjacent to the hinge (often the gatekeeper pocket). Causality: The halogen increases the local lipophilicity and steric bulk, displacing high-energy water molecules from the pocket. This entropically drives binding affinity and prolongs target residence time[3].

-

The Extension Vector (5-Aminomethyl Group): The primary amine acts as a highly nucleophilic handle. Causality: Positioned at the 5-position, it directs substituents out of the hinge region towards the solvent-exposed channel or the DFG-motif. This allows medicinal chemists to append diverse solubilizing groups or selectivity-inducing motifs without disrupting the core hinge interaction.

Figure 1: Logical relationship of the scaffold's functional groups to kinase binding domains.

Physicochemical & Vector Profiling

To successfully integrate this scaffold into a drug discovery pipeline, its baseline physicochemical properties must be understood. The table below summarizes the quantitative data driving its use as a lead-generation fragment.

| Property | Value | Causality / Implication for Drug Design |

| Molecular Weight | 158.59 g/mol | Highly ligand-efficient (LE); leaves ample MW budget (<500 Da) for vector extension. |

| LogP (Estimated) | 0.8 - 1.2 | Excellent aqueous solubility; prevents the final elaborated inhibitor from becoming overly lipophilic ("brick dust"). |

| pKa (Amine) | ~9.2 | Protonated at physiological pH; highly reactive for amidation/reductive amination. |

| pKa (Pyridinol) | ~11.5 | Remains largely unionized/tautomeric at pH 7.4, ensuring neutral hydrogen bonding at the hinge. |

Experimental Protocols

Protocol A: Chemoselective Scaffold Functionalization (Amide Coupling)

Objective: To append a selectivity-determining carboxylic acid to the 5-aminomethyl vector without protecting the 2-hydroxyl group [4]. Causality of Design: The primary aliphatic amine is highly nucleophilic, but the 2-pyridinol oxygen is susceptible to competitive O-acylation. By utilizing HATU (a highly reactive uronium coupling agent) and strictly controlling the equivalents of the non-nucleophilic base (DIPEA), we kinetically favor N-acylation. This eliminates the need for inefficient protection/deprotection cycles.

Step-by-Step Methodology:

-

Preparation: Dissolve the target carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.2 M concentration).

-

Activation: Add DIPEA (2.5 eq) and stir at room temperature for 10 minutes to form the active ester.

-

Coupling: Add 5-(Aminomethyl)-3-chloropyridin-2-ol (1.0 eq) portion-wise. Causality: Gradual addition prevents local concentration spikes of the nucleophile, minimizing the risk of dimerization or side reactions.

-

Reaction Monitoring: Stir for 2 hours. Monitor via LC-MS.

-

Self-Validation System (Critical): Run a parallel micro-scale reaction omitting the carboxylic acid. If LC-MS detects an adduct corresponding to the scaffold reacting with the coupling agent itself (uronium adduct on the oxygen), the DIPEA concentration is too high, causing premature phenoxide formation. Adjust base equivalents accordingly.

-

Workup: Quench with saturated aqueous NaHCO3 , extract with EtOAc, and purify via reverse-phase HPLC.

Protocol B: Biochemical Profiling via TR-FRET

Objective: Determine the IC50 of the synthesized inhibitor against the target kinase. Causality of Design: Pyridone derivatives frequently exhibit native fluorescence in the blue/green spectrum. Standard fluorescence intensity (FI) assays will yield false positives or artificially low IC50 values due to compound interference. Time-Resolved FRET (TR-FRET) uses a lanthanide chelate (e.g., Europium) with a long emission half-life. By introducing a 50–100 microsecond delay before reading the signal, the short-lived auto-fluorescence of the pyridone scaffold completely decays, ensuring high-fidelity data [2].

Step-by-Step Methodology:

-

Reagent Preparation: Prepare 3X kinase/substrate mix and 3X ATP solution in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2 , 1 mM EGTA, 0.01% Brij-35).

-

Compound Plating: Dispense 100 nL of the inhibitor (in 100% DMSO) into a 384-well pro-bind plate using acoustic liquid handling (e.g., Echo 550). Causality: Acoustic dispensing prevents tip-based carryover and ensures precise low-volume delivery of hydrophobic compounds.

-

Incubation: Add 5 µL of kinase/substrate mix. Incubate for 15 minutes at RT to allow the 3-chloro group to fully engage the hydrophobic pocket (establishing equilibrium).

-

Initiation: Add 5 µL of ATP to initiate the reaction. Incubate for 60 minutes.

-

Detection: Add 10 µL of TR-FRET detection reagent (Europium-labeled anti-phospho antibody and ULight-conjugated tracer).

-

Self-Validation System: Include a "Compound-Only" control well (compound + buffer + detection reagents, NO kinase). Causality: This definitively rules out any residual compound auto-fluorescence or direct quenching of the Europium signal at 615/665 nm. If the 665/615 ratio deviates from the baseline buffer control, the compound is a light-scatterer or quencher, and the data must be flagged.

-

Readout: Read on a microplate reader with a 100 µs delay and 200 µs integration time.

Figure 2: Step-by-step experimental workflow from scaffold functionalization to cellular validation.

Representative Data Interpretation

When interpreting SAR (Structure-Activity Relationship) data derived from this scaffold, observe the exponential gains in potency as each functional vector is satisfied. The table below illustrates a typical progression in a kinase drug discovery program:

| Compound Iteration | Structural Modification | Target Kinase IC50 (nM) | Fold Improvement |

| Fragment 1 | 5-(Aminomethyl)pyridin-2-ol (No Chloro) | > 10,000 | Baseline |

| Fragment 2 | 5-(Aminomethyl)-3-chloropyridin-2-ol | 1,250 | ~8x (Hydrophobic effect) |

| Lead Compound | Fragment 2 + DFG-binding Amide Extension | 12 | ~100x (Vector optimization) |

Note: The dramatic shift from Fragment 1 to Fragment 2 validates the causality of the 3-chloro substituent in displacing pocket water molecules.

References

- Aminotriazolopyridines and their use as kinase inhibitors.

- NOVEL TYROSINE KINASE INHIBITORS.

- SHP2 INHIBITORS.

- 3-Chloro-5-hydroxybenzonitrile Applic

In vitro assay preparation with 5-(Aminomethyl)-3-chloropyridin-2-OL

Application Note: Fragment-to-Lead Optimization and In Vitro Assay Preparation Utilizing 5-(Aminomethyl)-3-chloropyridin-2-OL as a Metalloenzyme-Targeting Scaffold

Introduction & Mechanistic Rationale

In the landscape of Fragment-Based Drug Discovery (FBDD), the selection of a highly functionalized, low-molecular-weight scaffold is critical for successful hit-to-lead optimization. 5-(Aminomethyl)-3-chloropyridin-2-OL (CAS: 1393575-12-6)[1][2] serves as an exceptional bifunctional building block, particularly for targeting metalloenzymes such as the Jumonji C (JmjC) domain-containing histone demethylases (e.g., KDM4A/JMJD2A)[3].

JmjC demethylases are Fe(II)- and 2-oxoglutarate (2-OG)-dependent oxygenases implicated in severe oncological pathways, including prostate and breast cancers[3]. The structural anatomy of 5-(Aminomethyl)-3-chloropyridin-2-OL provides two distinct pharmacological advantages:

-

The 3-Chloropyridin-2-ol Core (Warhead): Pyridine derivatives are well-documented 2-OG competitive inhibitors[4]. The pyridinol oxygen and nitrogen atoms act as a bidentate chelator for the catalytic Fe(II) ion in the JmjC active site[5]. The chlorine atom at the C3 position provides an inductive electron-withdrawing effect that lowers the pKa of the hydroxyl group, ensuring optimal metal coordination at physiological pH, while simultaneously occupying a small hydrophobic pocket adjacent to the iron center.

-

The 5-Aminomethyl Group (Vector): Positioned to project outward from the catalytic iron center toward the substrate-binding channel, the primary amine serves as an ideal synthetic handle. It allows for rapid diversification via amide coupling or reductive amination to explore the histone peptide binding groove, driving both potency and isoform selectivity[4][5].

Fig 1: Fragment-based drug discovery workflow using the pyridinol scaffold.

Chemical Biology: Library Preparation Protocol

To exploit the 5-aminomethyl vector, a focused library of amides can be generated. The following protocol utilizes HATU as a coupling reagent due to its high efficiency and minimal epimerization, ensuring high-purity library generation directly suitable for in vitro screening.

Materials:

-

5-(Aminomethyl)-3-chloropyridin-2-OL (100 mM stock in anhydrous DMF)

-

Diverse carboxylic acid building blocks (100 mM in DMF)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

Step-by-Step Methodology:

-

Activation: In a 96-well deep-well plate, dispense 10 µL of carboxylic acid stock (1.0 eq, 1 µmol) into each well. Add 10 µL of HATU (1.0 eq, 100 mM in DMF) and 3 µL of DIPEA (1.7 eq). Incubate at room temperature for 15 minutes to form the active OAt ester.

-

Causality: Pre-activation prevents the primary amine of the scaffold from reacting with the coupling reagent itself, reducing guanidinium byproducts.

-

-

Coupling: Add 10 µL of the 5-(Aminomethyl)-3-chloropyridin-2-OL stock (1.0 eq, 1 µmol) to each well. Seal the plate and agitate on a plate shaker at 400 rpm for 4 hours at room temperature.

-

Quenching & Purification: Quench the reaction with 50 µL of 5% TFA in water. Filter the plate contents through a 0.45 µm filter plate. For high-throughput screening, crude mixtures can be diluted directly into DMSO (assuming >85% conversion via LC-MS QC), or purified via preparative HPLC.

In Vitro Biochemical Assay: KDM4A AlphaLISA Protocol

To evaluate the synthesized library, an AlphaLISA assay is employed. AlphaLISA is chosen over traditional colorimetric assays due to its exceptional signal-to-background ratio and true homogeneous (no-wash) nature, which is critical for detecting the subtle affinity differences of fragment-like molecules.

Assay Principle: The assay measures the demethylation of a biotinylated Histone H3K9me3 peptide to H3K9me2. Streptavidin-coated Donor beads bind the biotin tag, while Anti-H3K9me2 Acceptor beads recognize the product. Proximity induces a luminescent signal at 615 nm.

Fig 2: AlphaLISA assay principle for measuring KDM4A demethylase activity.

Reagent Preparation:

-

Assay Buffer: 50 mM HEPES (pH 7.5), 0.01% Tween-20, 0.1% BSA. Causality: BSA prevents non-specific adsorption of the enzyme to the microplate, while Tween-20 reduces compound aggregation (a common false-positive driver in FBDD).

-